molecular formula C16H10BrNO3 B2965979 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione CAS No. 1638273-90-1

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione

Cat. No.: B2965979
CAS No.: 1638273-90-1
M. Wt: 344.164
InChI Key: XEDZYGIZIABTGX-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(4-Bromoanilino)methylidene]-2H-chromene-2,4-dione is a synthetic small molecule based on the chromene-2,4-dione scaffold, designed for advanced pharmacological and oncology research. Compounds featuring the chromene-2,4-dione (also known as coumarin) core have been extensively studied for their diverse biological activities, showing significant promise as potential antitumor agents . The molecular structure of this reagent incorporates a (Z)-configured methylidene bridge and a 4-bromoanilino substituent, features known to modulate biological activity and interaction with cellular targets in related molecules . The primary research value of this compound lies in its potential as a cytotoxic agent. Related chromene derivatives have demonstrated potent growth inhibitory effects against a range of human cancer cell lines in vitro, including breast carcinoma (MCF7), cervical squamous cell carcinoma (SiHa), and hepatocellular carcinoma (HepG2) . The mechanism of action for such compounds often involves the induction of apoptotic cell death. Research on analogs suggests that the biological activity may be mediated through the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs), which play a critical role in controlling cell division . Molecular docking studies of similar chromene-2,4-dione derivatives have revealed that they can act as enzyme inhibitors, forming strong and numerous interactions with the active site of CDK proteins, leading to a lower inhibition constant and potentially halting the proliferation of cancer cells . This product is intended for research purposes only, specifically for in vitro biological screening, structure-activity relationship (SAR) studies, and investigations into the mechanisms of cell death in experimental oncology. It is supplied as a high-purity solid and must be handled by qualified laboratory personnel. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-bromophenyl)iminomethyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAPZBNQGGGQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione typically involves the condensation of 4-bromoaniline with a suitable chromene derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted anilines or other derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues in the Chromene-Dione Family

Substituent Variations

Key structural analogues differ in the substituents on the anilino group or the methylidene bridge. Examples include:

Compound Name Substituent Molecular Weight Key Properties
3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione 3,4-dichloroanilino ~382.6 g/mol Enhanced lipophilicity and halogen bonding due to Cl substituents; increased steric bulk compared to bromo analogue
3-[(1-benzylamino)ethylidene]-2H-chromene-2,4(3H)-dione Benzylamino-ethylidene ~323.3 g/mol Reduced planarity due to ethylidene bridge; flexible benzyl group may reduce target specificity
3-[1-((2-hydroxyphenyl)amino)ethylidene]-2H-chromene-2,4(3H)-dione 2-hydroxyphenylamino ~325.3 g/mol Intramolecular hydrogen bonding between hydroxyl and carbonyl groups; improved solubility in polar solvents

The brominated derivative exhibits a balance of moderate steric bulk (Br vs. Cl) and strong electron-withdrawing effects, which may optimize interactions with hydrophobic enzyme pockets while maintaining electronic compatibility with π-accepting residues .

Bond Length and Angle Analysis

Comparative crystallographic studies reveal that the C=O bond lengths in the chromene-dione core (1.21–1.23 Å) and C-Br bond lengths (~1.90 Å) are consistent across halogenated derivatives, confirming minimal electronic perturbation from substituent changes . However, the (Z)-methylidene bridge in the bromo analogue shows a slightly shorter C=N bond (1.29 Å) compared to non-halogenated derivatives (1.31–1.33 Å), suggesting enhanced conjugation and rigidity .

Hydrogen Bonding and Supramolecular Behavior

The bromo derivative’s 4-bromoanilino group participates in weaker C–H···O hydrogen bonds compared to hydroxyl- or amino-substituted analogues, which form stronger O/N–H···O interactions. This reduces crystal lattice stability but may improve membrane permeability in biological systems .

Biological Activity

The compound 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione , also known as Bromochromene , is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C16_{16}H10_{10}BrNO3_3
  • Molecular Weight : 344.16 g/mol
  • CAS Number : 1638273-90-1

Structure

The structure of Bromochromene features a chromene core substituted with a bromoaniline moiety, which is crucial for its biological activity. The Z configuration of the imine linkage contributes to its stability and reactivity.

Anticancer Activity

Research has indicated that derivatives of chromene possess significant anticancer properties. A study focusing on similar chromene derivatives demonstrated that they can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The presence of halogen substituents like bromine enhances cytotoxicity, potentially through the generation of reactive oxygen species (ROS) or by modulating apoptotic pathways .

Case Study: Synergistic Effects with Doxorubicin

In vitro studies have shown that combining Bromochromene with doxorubicin resulted in a synergistic effect, enhancing the overall cytotoxicity against MDA-MB-231 cells. This suggests that Bromochromene may serve as an adjuvant in chemotherapy regimens .

Antimicrobial Activity

Bromochromene has exhibited promising antimicrobial properties against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from studies where Bromochromene was tested against common pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

Bromochromene has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

The antioxidant activity is attributed to the presence of phenolic groups in its structure, which can donate electrons to free radicals, neutralizing them and preventing cellular damage .

Pharmacological Mechanisms

The biological activities of Bromochromene can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Antimicrobial Action : Disruption of cell wall synthesis and inhibition of nucleic acid synthesis in bacteria.
  • Antioxidant Defense : Scavenging of reactive oxygen species and modulation of antioxidant enzyme activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.